6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of bromine and methoxy groups on the triazole-pyridine scaffold enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in a short reaction time. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activities, including acting as inhibitors for various enzymes and receptors.
Material Sciences: The compound is utilized in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: It serves as a tool compound for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating biological pathways. For example, it has been shown to act as an inhibitor for enzymes like JAK1 and JAK2 .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine
- 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine
Uniqueness
6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and biological research .
Biological Activity
6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H6BrN3O with a molecular weight of 228.05 g/mol. Its structure includes a triazole ring fused with a pyridine moiety, which is often associated with various pharmacological activities.
Property | Value |
---|---|
Molecular Formula | C7H6BrN3O |
Molecular Weight | 228.05 g/mol |
CAS Number | 1427324-17-1 |
Density | Not Available |
Melting Point | Not Available |
Boiling Point | Not Available |
Biological Activity
Research indicates that compounds within the triazolo-pyridine class exhibit diverse biological activities, including:
- Antimicrobial Activity : Triazolo derivatives have shown significant antimicrobial effects against various bacterial strains. For instance, studies have demonstrated that related compounds exhibit minimum inhibitory concentrations (MIC) effective against pathogens like Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : Some derivatives have been evaluated for their anticancer potential. The mechanism often involves the inhibition of specific kinases or pathways that are crucial for cancer cell proliferation and survival.
- Neuroprotective Effects : Certain triazolo compounds have exhibited neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
- A study highlighted the compound's ability to inhibit specific enzymes involved in cancer progression. The inhibition was quantified using assays that measured enzyme activity in vitro.
- Another research effort focused on the compound's interaction with cellular pathways associated with inflammation and oxidative stress. The findings suggested that it could modulate these pathways effectively.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazolo-pyridine derivatives. Modifications at various positions on the triazole and pyridine rings can lead to enhanced potency or selectivity for specific biological targets.
Key Modifications:
- Bromine Substitution : The presence of bromine at position 6 appears to enhance the compound's antimicrobial properties.
- Methoxy Group : The methoxy group at position 7 is critical for maintaining favorable interactions with biological targets.
Properties
Molecular Formula |
C7H6BrN3O |
---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
6-bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-6-2-7-10-9-4-11(7)3-5(6)8/h2-4H,1H3 |
InChI Key |
FGJVNFBVDXMJED-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NN=CN2C=C1Br |
Origin of Product |
United States |
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